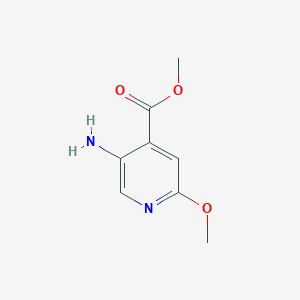

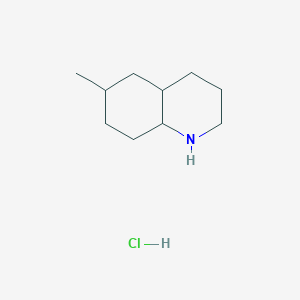

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-fluorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-fluorophenyl)acetamide" is a synthetic molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the provided papers do not directly discuss this exact compound, they do explore similar N-substituted indole acetamides and their synthesis, structure, and potential biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related N-substituted indole acetamides typically involves multi-step organic reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is then carried out by condensation with amines . Similarly, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves reactions with chlorosilanes, leading to silaheterocyclic compounds . These methods suggest that the synthesis of "N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-fluorophenyl)acetamide" would likely involve the formation of the indole core, followed by functional group transformations to introduce the acetamide moiety.

Molecular Structure Analysis

The molecular structure of N-substituted indole acetamides is characterized by the presence of an indole ring system attached to an acetamide group. The indole ring can be substituted at various positions, influencing the compound's properties and biological activity. X-ray diffraction analysis and NMR spectroscopy are commonly used to determine the structure of these compounds . The presence of substituents such as fluorine atoms can significantly affect the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

N-substituted indole acetamides can undergo various chemical reactions depending on their functional groups. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide can react with alcohols to form silanes . The reactivity of "N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-fluorophenyl)acetamide" would be influenced by the presence of the acetamide group and the electron-withdrawing fluorine atom, which could affect its nucleophilicity and electrophilicity in reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted indole acetamides, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of halogens, like fluorine, can enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties . The antioxidant activity of indole acetamide derivatives has been evaluated, showing that certain substitutions on the phenyl ring can lead to significant activity . These properties are crucial for the development of new pharmacological agents.

Eigenschaften

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-13-9-16-10-15(5-8-18(16)22(13)2)12-21-19(23)11-14-3-6-17(20)7-4-14/h3-10H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLBHGOORXYXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-2-(4-fluorophenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Bromo-4-fluorophenyl)-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyanamide](/img/structure/B3001228.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide](/img/structure/B3001232.png)

![3-Ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B3001235.png)

![N-Methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B3001238.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3001242.png)

![Methyl 2-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-3-oxopiperazin-2-yl)acetate](/img/structure/B3001248.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3001249.png)